molecular formula C15H16FN B1497734 N-(4-Fluorobenzyl)-2,4-dimethylaniline

N-(4-Fluorobenzyl)-2,4-dimethylaniline

Cat. No.: B1497734
M. Wt: 229.29 g/mol
InChI Key: OKLMWIZFDHMEMW-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-2,4-dimethylaniline (CAS: 356531-49-2) is a fluorinated aromatic amine with the molecular formula C₁₅H₁₆FN and a molecular weight of 229.30 g/mol . Structurally, it consists of a 2,4-dimethylaniline moiety linked via a benzyl group to a para-fluorine substituent (Figure 1).

Properties

Molecular Formula

C15H16FN

Molecular Weight

229.29 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2,4-dimethylaniline

InChI

InChI=1S/C15H16FN/c1-11-3-8-15(12(2)9-11)17-10-13-4-6-14(16)7-5-13/h3-9,17H,10H2,1-2H3

InChI Key

OKLMWIZFDHMEMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CC=C(C=C2)F)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Fluorobenzyl Derivatives

N-(4-Fluorobenzyl)-2,6-dimethylaniline (CAS: 1040686-31-4)
  • Molecular Formula : C₁₅H₁₆FN (identical to the target compound).
  • Structural Difference : Methyl groups at the 2- and 6-positions of the aniline ring instead of 2,4-positions.
  • Implications : Altered steric hindrance may affect reactivity in substitution reactions or binding interactions in biological systems .
N-(2-Fluorobenzyl)-2,4-dimethylaniline (CAS: 402-46-0)
  • Structural Difference : Fluorine at the ortho-position of the benzyl group.
  • Implications : Ortho-substitution may reduce planarity and hinder π-π stacking in crystalline phases compared to the para-fluorine derivative .

Nitro-Substituted Analogues: Schiff Base Derivatives

N-(2-Nitrobenzalidene)-2,4-dimethylaniline and N-(3-Nitrobenzalidene)-2,4-dimethylaniline
  • Structural Features : Nitro groups at the 2- or 3-positions of the benzylidene moiety instead of fluorine.
  • Optical Transparency: Maximum one-photon absorption (OPA) wavelengths <450 nm, enabling transparency in visible/near-IR regions .
  • Comparison : The fluorine substituent in N-(4-Fluorobenzyl)-2,4-dimethylaniline may enhance optical transparency further due to reduced electron-withdrawing effects compared to nitro groups.

Parent Compound: 2,4-Dimethylaniline (2,4-DMA)

  • Applications : Precursor for dyes and veterinary drugs .
  • Toxicity: Classified as a Group 3 carcinogen with environmental persistence .
  • Modification Impact : Introduction of the 4-fluorobenzyl group likely reduces volatility and improves biodegradability compared to 2,4-DMA, though toxicity data for the fluorinated derivative remains scarce.

Medicinal Chemistry Derivatives

N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide
  • Structural Similarity : Shares the 4-fluorobenzyl motif.
  • Antiviral Activity : Demonstrated enhanced activity against enteroviruses compared to fluoxetine derivatives, highlighting the role of fluorine in improving drug efficacy .

Physical Properties

Property This compound N-(2-Nitrobenzalidene)-2,4-dimethylaniline 2,4-Dimethylaniline
Molecular Weight (g/mol) 229.30 ~285 (estimated) 121.18
Solubility Likely low in water (high lipophilicity) Low (similar aromatic structure) Moderate in organic solvents
Optical Transparency Expected in visible/near-IR Confirmed (OPA <450 nm) N/A

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